6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes fluorophenyl and methoxyphenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the pyrrolopyrimidine core through annulated processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(4-fluorophenyl)pyrimidine: A structurally related compound with similar fluorophenyl and pyrimidine features.
3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile: Another compound with methoxyphenyl and fluorophenyl groups, used in the synthesis of bioactive heterocycles.
Uniqueness
6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its specific combination of functional groups and its pyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H18FN3O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18FN3O3/c1-24-19-17(20(26)25(2)21(24)27)16(12-6-10-15(28-3)11-7-12)18(23-19)13-4-8-14(22)9-5-13/h4-11,23H,1-3H3 |
InChI Key |
LPWZPUCZCZMIOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.